molecular formula C21H25N3O7 B5145266 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate

1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate

Cat. No. B5145266
M. Wt: 431.4 g/mol
InChI Key: QYZWIVLHLSFARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate can have a range of biochemical and physiological effects. These include the modulation of neurotransmitter activity, the reduction of oxidative stress, and the inhibition of apoptosis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its potential as a neuroprotective agent. This makes it a promising compound for use in the development of new treatments for neurological disorders. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate. These include further studies on its mechanism of action, as well as its potential use in the development of new treatments for neurological disorders. Additionally, there is potential for this compound to be used in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate involves several steps. The first step involves the reaction of 3-methoxybenzylamine with 2-nitrobenzyl chloride to form 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine. This compound is then reacted with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate has been studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of neuroscience, where this compound has been shown to have potential as a neuroprotective agent. It has also been studied for its potential use in drug discovery and development, particularly in the development of new treatments for neurological disorders.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3.C2H2O4/c1-25-18-7-4-5-16(13-18)14-20-9-11-21(12-10-20)15-17-6-2-3-8-19(17)22(23)24;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZWIVLHLSFARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid

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